molecular formula C8H2F6O2 B6261381 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid CAS No. 157337-82-1

2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B6261381
CAS No.: 157337-82-1
M. Wt: 244.1
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Description

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a benzoic acid core. The molecular formula is C8H2F6O2, and it has a molecular weight of 244.09 g/mol

Biochemical Analysis

Biochemical Properties

2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various compounds. It interacts with enzymes such as aspartyl proteases, including Plasmepsin I and II, which are involved in the malaria parasite’s lifecycle . The nature of these interactions typically involves the inhibition of enzyme activity, which can be crucial for developing therapeutic agents against malaria.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways and can alter the activity of key signaling molecules, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes . Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in targeting specific tissues or organs .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzoic acid derivative. One common method involves the use of fluorinating agents such as hydrogen fluoride and trifluoromethylating agents under controlled conditions. For example, the reaction of 2-chloro-3,6-difluorotoluene with trifluoromethylating agents can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the carboxylic acid group to an alcohol.

Major Products:

Scientific Research Applications

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design .

Comparison with Similar Compounds

Uniqueness: 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is unique due to the presence of both trifluoromethyl and multiple fluorine substituents, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical stability .

Properties

CAS No.

157337-82-1

Molecular Formula

C8H2F6O2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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